molecular formula C7H12O3 B2404658 (3R,4S)-3,4-dimethoxycyclopentan-1-one CAS No. 2375250-30-7

(3R,4S)-3,4-dimethoxycyclopentan-1-one

Cat. No.: B2404658
CAS No.: 2375250-30-7
M. Wt: 144.17
InChI Key: UWKAMIBYHJKMBV-KNVOCYPGSA-N
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Description

(3R,4S)-3,4-dimethoxycyclopentan-1-one is a chiral organic compound with the molecular formula C7H12O3. This compound features a cyclopentane ring substituted with two methoxy groups and a ketone group. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-dimethoxycyclopentan-1-one can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For instance, starting from a cyclopentane derivative, the introduction of methoxy groups can be carried out using methanol in the presence of an acid catalyst. The ketone functionality can be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize chiral catalysts to ensure high enantioselectivity. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-dimethoxycyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(3R,4S)-3,4-dimethoxycyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-dimethoxycyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3,4-dimethoxycyclopentan-1-one: A diastereomer with different stereochemistry.

    (3S,4S)-3,4-dimethoxycyclopentan-1-one: Another diastereomer with opposite stereochemistry.

    (3R,4S)-4-(3,5-dimethoxyphenyl)-3-pyrrolidinylmethanol: A structurally related compound with a pyrrolidine ring.

Uniqueness

(3R,4S)-3,4-dimethoxycyclopentan-1-one is unique due to its specific (3R,4S) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity and interactions with other molecules, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3S,4R)-3,4-dimethoxycyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-6-3-5(8)4-7(6)10-2/h6-7H,3-4H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKAMIBYHJKMBV-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=O)CC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC(=O)C[C@@H]1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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